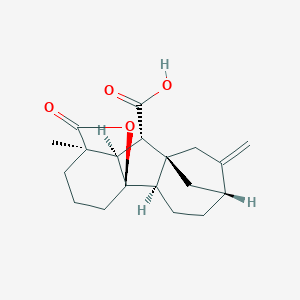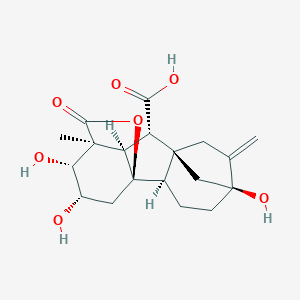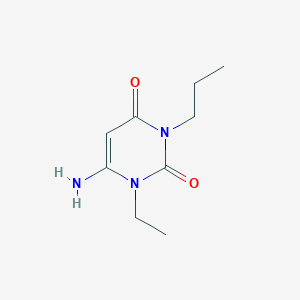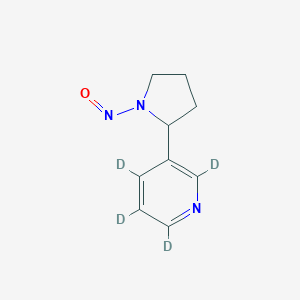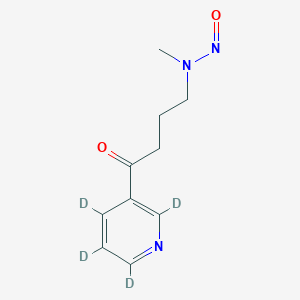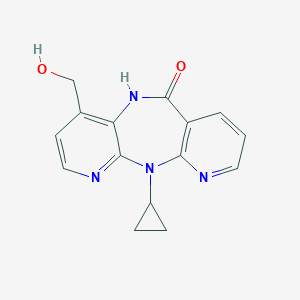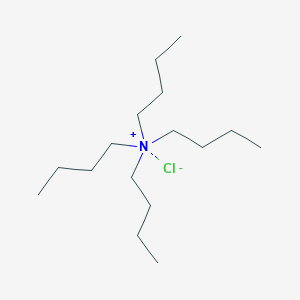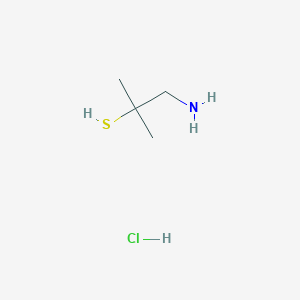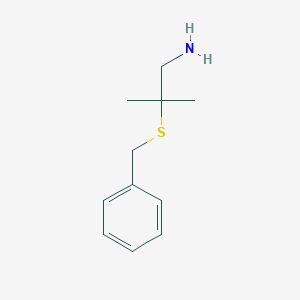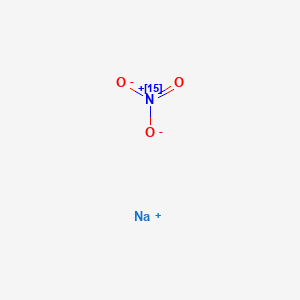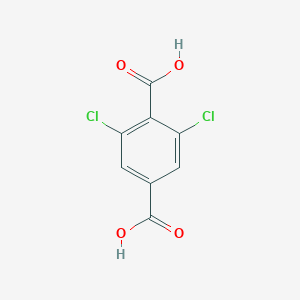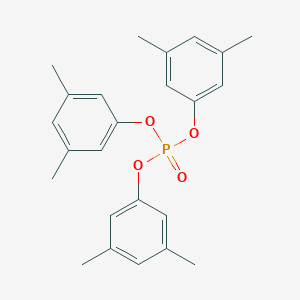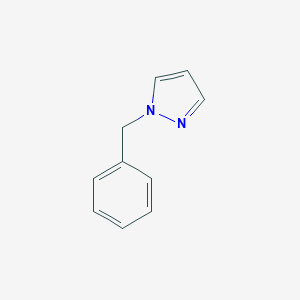
1-benzyl-1H-pyrazole
Overview
Description
1-Benzyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the nitrogen atom in this compound enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
1-Benzyl-1H-pyrazole is a derivative of the pyrazole class of compounds . Pyrazoles are known to exhibit a wide spectrum of biological properties and are considered medicinally significant heterocyclic nuclei . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to exhibit inhibitory action against certain bacteria and tuberculosis .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties . For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antidepressant, and antiviral activities .
Pharmacokinetics
A study on pyrazole/1,2,4-oxadiazole conjugate ester derivatives, which are structurally similar to this compound, reported that these compounds have significant biological activity and good libdock scores, suggesting favorable pharmacokinetic properties .
Result of Action
For instance, some pyrazole derivatives have shown significant antimicrobial and antioxidant activities .
Action Environment
It is known that the stability of pyrazole derivatives can be influenced by factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of benzylhydrazine with 1,3-diketones under acidic conditions can yield this compound . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions are often employed. In situ oxidation using bromine or other oxidizing agents can afford the desired pyrazole derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazole derivatives with functional groups at different positions.
Scientific Research Applications
1-Benzyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Benzyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.
1-Methyl-1H-pyrazole: Contains a methyl group instead of a benzyl group.
1-Benzyl-3-methyl-1H-pyrazole: Contains both benzyl and methyl groups.
Uniqueness: The presence of the benzyl group in this compound provides unique chemical properties, such as increased lipophilicity and enhanced biological activity compared to its analogs .
Properties
IUPAC Name |
1-benzylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAJYLKBCWJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393512 | |
| Record name | 1-benzyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-67-4 | |
| Record name | 1-benzyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-benzyl-1H-pyrazole contribute to its activity as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor?
A: Research has shown that modifications to the core structure of this compound significantly influence its inhibitory activity against RIP1 kinase []. For instance, introducing a nitro group at the 3-position and substituting the benzyl group with a 2,4-dichlorobenzyl group led to enhanced potency. This suggests that these specific structural features are crucial for interacting with the RIP1 kinase active site and inhibiting its function.
Q2: What is the role of this compound derivatives in mitigating retinal vascular permeability (RVP)?
A: Studies have demonstrated that a specific this compound derivative, this compound-4-carboxylic acid 4-carbamimidoyl-benzylamide, exhibits a significant reduction in angiotensin II-stimulated RVP []. This effect is attributed to the compound's ability to inhibit plasma kallikrein, an enzyme implicated in the pathogenesis of blood-retinal barrier dysfunction. This finding highlights the therapeutic potential of this compound derivatives in managing retinal diseases associated with hypertension.
Q3: Can this compound participate in catalytic reactions, and what are the implications?
A: Research has explored the use of this compound as a substrate in ruthenium-catalyzed C(sp2)-H alkenylation and alkylation reactions []. The pyrazole group in the molecule plays a crucial role in directing the reaction by coordinating with the ruthenium catalyst. This catalytic approach allows for the efficient introduction of alkenyl and alkyl groups into the this compound scaffold, expanding the possibilities for synthesizing diverse derivatives with potentially valuable properties.
Q4: How does the coordination chemistry of this compound with copper contribute to carbon dioxide fixation?
A: A study has revealed that this compound, when combined with copper(II) and trifluoromethanesulfonate, can capture atmospheric carbon dioxide, leading to the formation of μ-oxalato-bis[bis(this compound)(trifluoromethanesulfonato)copper(II)] []. In this compound, the copper(II) ions are bridged by a planar oxalate ligand, derived from the reductive coupling of CO2. This finding not only showcases the potential of this compound in carbon capture technologies but also provides insights into the coordination chemistry involved in CO2 fixation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)
